molecular formula C18H23NO4S B2874052 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide CAS No. 1396799-46-4

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide

Cat. No. B2874052
CAS RN: 1396799-46-4
M. Wt: 349.45
InChI Key: AVZJCJLTDNWDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of a 4-methoxyphenyl group (anisole) and a phenyl group attached to the sulfonamide could potentially influence its properties and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylmethanesulfonyl chloride with a compound containing the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of the methoxyphenyl and phenyl groups would likely result in distinct signals in the NMR spectrum .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonyl acid .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the phenyl and methoxyphenyl groups could increase the compound’s lipophilicity .

Scientific Research Applications

Anxiolytic Applications

The compound has been investigated for its potential anxiolytic effects. In a study using adult zebrafish as an animal model, the compound demonstrated an anxiolytic effect similar to that of benzodiazepines, which are commonly used to treat anxiety disorders . This suggests the compound could be a pharmacological tool in the treatment of anxiety, with the possibility of fewer adverse effects compared to traditional medications.

Antiproliferative Activity

Polymethoxyflavonoids derived from the compound have shown significant antiproliferative activity against various cancer cell lines . This indicates the compound’s potential as a precursor in synthesizing agents that could act as safe anticancer drugs for humans. The ability to inhibit cancer cell proliferation makes it a promising candidate for further cancer research.

GABAergic System Modulation

The compound’s mechanism of action has been linked to the GABAergic system, which is a major inhibitory neurotransmitter system in the brain . By modulating this system, the compound could offer a new approach to treating neurological disorders that are associated with GABAergic dysfunction.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of the compound with various biological targets . These studies are crucial for drug design and development, as they provide insights into the binding affinities and modes of action of potential therapeutic agents.

Synthetic Chemistry

The compound serves as a key intermediate in synthetic chemistry for the creation of various chemical entities . Its structure allows for modifications that can lead to the synthesis of new molecules with potential therapeutic or industrial applications.

Metabolite Analysis

As a metabolite, the compound has been identified in certain biological systems, which could be important for understanding metabolic pathways and the effects of various substances on biological organisms .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many sulfonamides act as inhibitors of enzymes, often through mimicking the structure of a substrate .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As a general rule, sulfonamides can cause allergic reactions in some individuals .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis. Additionally, the development of analogs with improved properties could be a fruitful area of investigation .

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-18(20,12-15-8-10-17(23-2)11-9-15)14-19-24(21,22)13-16-6-4-3-5-7-16/h3-11,19-20H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZJCJLTDNWDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.